molecular formula C16H24N6OS B2742972 N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide CAS No. 1330957-68-0

N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide

Cat. No.: B2742972
CAS No.: 1330957-68-0
M. Wt: 348.47
InChI Key: USASNQSKSBPADK-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group, a cyclopentyltetrazolyl group, and a sulfanylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes may include:

    Formation of the Cyanocyclohexyl Group: This can be achieved through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.

    Synthesis of the Cyclopentyltetrazolyl Group: This involves the reaction of cyclopentylamine with sodium azide and triethyl orthoformate to form the tetrazole ring.

    Assembly of the Final Compound: The final step involves the coupling of the cyanocyclohexyl group with the cyclopentyltetrazolyl group through a sulfanylpropanamide linkage, typically using a thiol reagent and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted tetrazoles

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)acetamide
  • N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)butanamide
  • N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)pentanamide

Uniqueness

N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6OS/c1-12(14(23)18-16(11-17)9-5-2-6-10-16)24-15-19-20-21-22(15)13-7-3-4-8-13/h12-13H,2-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USASNQSKSBPADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=NN2C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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